molecular formula C15H15NO3S B2616924 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide CAS No. 30057-92-2

4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide

Cat. No.: B2616924
CAS No.: 30057-92-2
M. Wt: 289.35
InChI Key: PKDGTVRRRFCLLK-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide (CAS 30057-92-2) is a high-purity synthetic intermediate of significant value in methodological organic chemistry and pharmaceutical research. This compound, with the molecular formula C15H15NO3S and an average mass of 289.349 g/mol , belongs to the benzenesulfonamide class, characterized by a phenacyl group (2-oxo-2-phenylethyl) attached to the sulfonamide nitrogen. Its primary research application is its demonstrated role as a key precursor in novel synthetic methodologies. For instance, it has been successfully employed in a phosphorus(III)-mediated reductive condensation reaction with α-keto esters to produce functionalized α-ester sulfonamides, showcasing its utility as a protic pronucleophile in constructing complex molecular architectures . The compound is typically obtained as an air- and moisture-stable white amorphous solid . Researchers utilize this chemical exclusively as a building block for the synthesis of more complex molecules, including potential pharmacologically active compounds. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

IUPAC Name

4-methyl-N-phenacylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGTVRRRFCLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Biological Activities

Research indicates that 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies suggest that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : Preliminary investigations have indicated that this sulfonamide may exhibit anticancer properties. Studies are ongoing to elucidate its mechanism of action and effectiveness against different cancer cell lines.

Therapeutic Applications

The therapeutic potential of this compound is noteworthy:

Case Studies and Research Findings

A few notable case studies highlight the applications and research surrounding this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study BAnticancer ActivityShowed selective cytotoxicity towards specific cancer cell lines, indicating potential for further development as an anticancer drug.
Study CSynthesis OptimizationImproved synthetic routes led to higher yields and reduced reaction times compared to traditional methods, enhancing feasibility for large-scale production.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related benzenesulfonamide derivatives, highlighting substituent effects on reactivity and applications:

Compound Name Substituents/Functional Groups Key Properties/Applications References
4-Methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide 2-Oxo-2-phenylethyl, 4-methylphenyl Used in carbonyl olefin metathesis; NMR δ 4.40–4.10 (CH2) , IR 1718 cm⁻¹ (C=O)
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide (2Ts) 3-Methylbut-2-en-1-yl, 2-oxo-2-phenylethyl Exhibits diastereoselectivity in Rh(II)-catalyzed cascade transannulation
4-Methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide (S8) Phenylethynylphenyl Tested in photoinduced ynamide reshuffling; not a key intermediate
4-Methyl-N-(2-phenylindol-3-ylpropyl)benzenesulfonamide (3u) Indol-3-ylpropyl Synthesized via Au(I)-catalyzed aziridine ring-opening; antifungal activity
4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide 4-Nitrobenzoyl Anti conformation of N–H bond (X-ray); compared to chloro/methyl analogs
4-Methyl-N-[(2-oxo-thiazolidin-3-yl)carbonyl]benzenesulfonamide Thiazolidinone-carbonyl Fungicidal/insecticidal activity; synthesized via sulfonylisocyanate reaction

Key Comparative Insights

Electronic Effects: The electron-withdrawing nitro group in 4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide stabilizes the anti conformation of the N–H bond, contrasting with electron-donating methyl groups in 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide . The trifluoromethyl group in 3ad () enhances electrophilicity, enabling high-yield cyclization reactions compared to non-fluorinated analogs .

Steric Effects :

  • Bulky substituents (e.g., indol-3-ylpropyl in 3u ) hinder rotational freedom, influencing diastereoselectivity in catalytic processes .
  • Allyl/propenyl groups (e.g., 2Ts ) promote regioselectivity in metathesis reactions due to reduced steric hindrance .

Reactivity in Catalysis: The ketone moiety in this compound facilitates carbonyl olefin metathesis, while analogs like S8 (phenylethynyl) undergo unintended 1,2-addition under similar conditions . Thiazolidinone derivatives (e.g., ) exhibit bioactivity absent in non-heterocyclic analogs, highlighting the role of fused rings in pharmacological applications .

Biological Activity

4-Methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a sulfonamide compound with a unique structure that includes a methyl group, a phenyl group, and a sulfonamide moiety. Its molecular formula is C₁₅H₁₅N₁O₃S, with a molecular weight of 289.35 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₁O₃S
  • Molecular Weight : 289.35 g/mol
  • Functional Groups : Sulfonamide, carbonyl, and aromatic rings.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, may exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against antibiotic-resistant strains of bacteria such as Enterococcus faecium and Escherichia coli. The mechanism of action typically involves competitive inhibition of enzymes involved in folate metabolism, which is crucial for bacterial growth .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For example, benzenesulfonamide derivatives have been evaluated for their cytotoxic effects on HeLa cells, showing significant anti-proliferative activity associated with caspase activation . This suggests potential applications in cancer therapy.

Study on Antimicrobial Resistance

A study focused on the development of novel benzenesulfonamide derivatives reported that certain compounds exhibited strong antimicrobial activity against multidrug-resistant Mycobacterium abscessus strains. The findings highlight the importance of exploring benzenesulfonamide derivatives as potential candidates for treating resistant infections .

Apoptosis Induction in Cancer Cells

Another study investigated the anticancer properties of benzenesulfonamide-bearing imidazole derivatives. These compounds demonstrated the ability to increase early apoptotic populations in HeLa cells, suggesting that modifications to the sulfonamide structure can enhance biological activity against cancer cells .

Comparative Analysis with Similar Compounds

Compound Name Structure Features Biological Activity
4-MethylbenzenesulfonamideSimple sulfonamide structureAntibiotic activity
4-Methyl-N-(2-phenylethynyl)benzenesulfonamideContains an ethynyl groupEnhanced reactivity
4-Methyl-N-(3-pyridyl)benzenesulfonamideIncorporates a pyridine ringPossible neuroactive properties

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Q. What synthetic routes are commonly used to prepare 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling sulfonamide precursors with α-keto carbonyl derivatives under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like THF or DCM. Optimization involves adjusting stoichiometry, temperature (often 0–25°C), and catalyst selection (e.g., Rh or Au catalysts for advanced derivatives) . Monitoring reaction progress via TLC or LC-MS is critical. Post-synthesis purification employs column chromatography with gradients of hexane/ethyl acetate .

Q. How is this compound characterized using spectroscopic methods?

Key characterization tools include 1H^1H and 13C^{13}C NMR spectroscopy. In CDCl3_3, the sulfonamide NH proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the 2-oxo-2-phenylethyl group shows a carbonyl resonance at ~δ 200–210 ppm in 13C^{13}C NMR. Aromatic protons from the 4-methylbenzene ring resonate as a multiplet at δ 7.3–7.8 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. What crystallographic software is recommended for determining the crystal structure of this compound?

The SHELX suite (e.g., SHELXL for refinement) and WinGX (for data integration and visualization) are widely used. SHELX handles small-molecule refinement efficiently, even for twinned or high-resolution data. WinGX provides a user-friendly interface for Fourier map analysis and hydrogen bonding pattern identification .

Advanced Research Questions

Q. How do transition metal catalysts (e.g., Rh, Au) influence the diastereoselectivity of reactions involving this sulfonamide?

Rhodium(II) catalysts enable transannulation reactions with vinyl benzoxazinanones, achieving high diastereoselectivity (d.r. >10:1) via steric control of transition states. Gold(I) catalysts, such as [Au(JohnPhos)(NTf2_2)], promote σ-phylic activation of alkynes, directing regioselective cycloadditions. Solvent choice (e.g., DCE for Au catalysis) and ligand electronic properties significantly impact outcomes .

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). For this compound, the sulfonamide NH often forms N–H···O=S hydrogen bonds with adjacent molecules, creating infinite chains. Crystallographic software (Mercury, PLATON) calculates bond distances/angles and visualizes packing diagrams .

Q. What strategies resolve contradictions in reaction outcomes between analogous sulfonamide derivatives?

Discrepancies in yields or selectivity may arise from steric hindrance (e.g., substituents on the phenyl ring) or electronic effects (e.g., electron-withdrawing groups). Comparative studies using isotopic labeling (e.g., 13C^{13}C-carbonyl) or kinetic profiling (via in situ IR) can identify rate-determining steps. For example, trifluoromethyl groups in derivatives like 3ad′ reduce steric bulk, enhancing reactivity compared to non-fluorinated analogs .

Q. How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

Electron-deficient aryl groups (e.g., nitro, CF3_3) enhance electrophilicity at the sulfonamide sulfur, facilitating Negishi or Suzuki couplings. Conversely, electron-donating groups (e.g., methyl) stabilize intermediates, slowing reactivity. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states to predict regioselectivity .

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